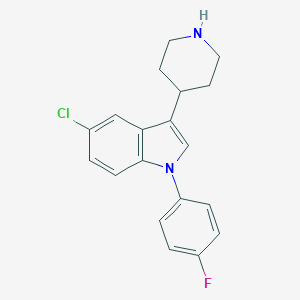

5-氯-1-(4-氟苯基)-3-(哌啶-4-基)-1H-吲哚

描述

“5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole” is a chemical compound. Unfortunately, I couldn’t find more detailed information about this compound1.

Synthesis Analysis

I found a paper discussing the hydrolysis of phenylboronic pinacol esters, which are considered compounds for the design of new drugs and drug delivery devices2. However, it doesn’t specifically mention the synthesis of “5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole”.

Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of this compound1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound1.

科学研究应用

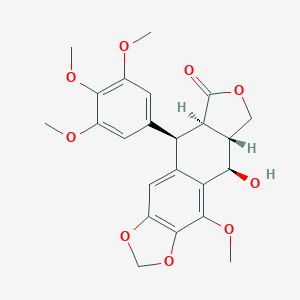

多巴胺和5-羟色胺受体拮抗作用

Perregaard等人(1992年)的研究发现,某些在3位取代的1-(4-氟苯基)-1H-吲哚具有强大的多巴胺D-2和5-羟色胺5-HT2受体亲和力。值得注意的是,吡啶基取代的吲哚,如5-氯-1-(4-氟苯基)-3-(哌啶-4-基)-1H-吲哚,被发现不具有催眠性或仅具有微弱的催眠性,表明其具有类似氯氮平等非典型神经阻滞剂的独特特性(Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992)。

5-羟色胺5-HT2受体选择性

Andersen等人(1992年)合成了一系列3-(4-氟苯基)-1H-吲哚,表明其对5-HT2受体具有高选择性,而对多巴胺D2受体和α1肾上腺素受体具有高选择性。这些化合物,包括5-氯-1-(4-氟苯基)-3-(哌啶-4-基)-1H-吲哚的变体,显示出对大鼠quinpazine诱导的头部抽搐综合征的强效抑制作用,表明其具有显著的5-HT2受体拮抗作用(Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992)。

α1-肾上腺素受体拮抗作用

Balle等人(2003年)研究了5-杂环芳基取代的1-(4-氟苯基)-3-(4-哌啶基)-1H-吲哚,源自抗精神病药物塞替唑,作为选择性α1-肾上腺素受体拮抗剂。这些化合物表现出高选择性和潜在的中枢神经系统活性,为α1-肾上腺素受体拮抗剂的药效团提供了见解(Balle, Perregaard, Ramirez, Larsen, Søby, Liljefors, & Andersen, 2003)。

抗精神病潜力

对5-氯-1-(4-氟苯基)-3-(哌啶-4-基)-1H-吲哚等化合物的研究表明其在治疗精神障碍方面具有潜力。Watanabe和Hagino(1999年)发现,类似化合物塞替唑增强了大鼠皮层和纹状体中多巴胺的释放和代谢,表明其在治疗精神分裂症等疾病中的有效性(Watanabe & Hagino, 1999)。

安全和危害

未来方向

I couldn’t find specific information on the future directions of research or applications for this compound1.

属性

IUPAC Name |

5-chloro-1-(4-fluorophenyl)-3-piperidin-4-ylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXCLZSLZGBCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432041 | |

| Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |

CAS RN |

138900-27-3 | |

| Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)

![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)